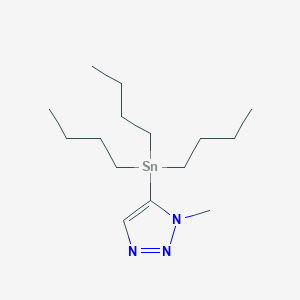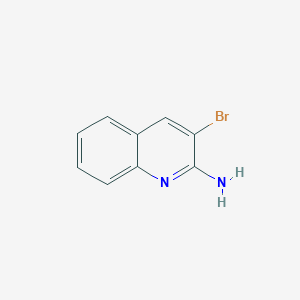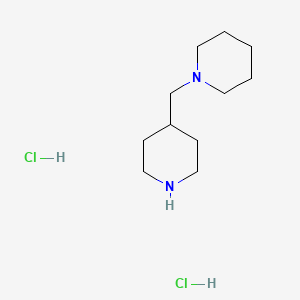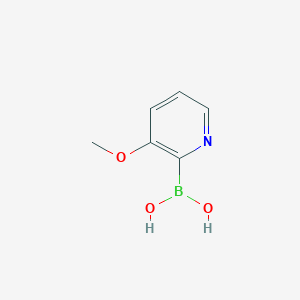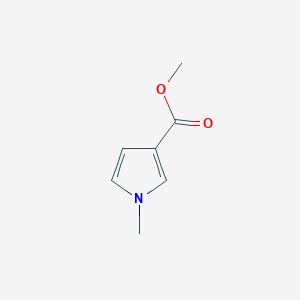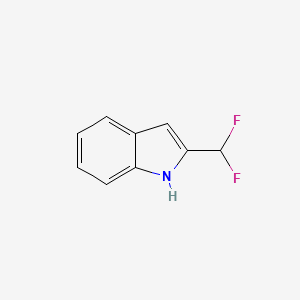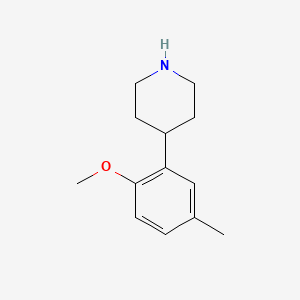
4-(2-Methoxy-5-methylphenyl)piperidine
説明
科学的研究の応用
Nucleophilic Aromatic Substitution Reactions
The study by Pietra and Vitali (1972) investigates the reaction mechanisms of piperidine in nucleophilic aromatic substitution reactions. This research is foundational in understanding the chemical behavior of piperidine derivatives, including 4-(2-Methoxy-5-methylphenyl)piperidine, by examining their reactions with nitro-aromatic compounds. The findings contribute to the broader knowledge of synthesizing novel piperidine-based compounds with potential applications in medicinal chemistry and materials science (Pietra & Vitali, 1972).
Antitumorigenic and Antiangiogenic Effects
Zhu and Conney (1998) review the antitumorigenic and antiangiogenic effects of 2-methoxyestradiol, highlighting the metabolic pathways involved in its formation. Although the study focuses on a specific estrogen metabolite, it underscores the significance of methoxy-substituted compounds (like 2-Methoxy-5-methylphenyl)piperidine) in developing therapeutic agents against cancer and angiogenesis-related disorders (Zhu & Conney, 1998).
Pharmacology of Piperidine Derivatives
Brine et al. (1997) provide an extensive review of ohmefentanyl and its stereoisomers, emphasizing the unique pharmacological profile of the 4-anilidopiperidine class of opiates. This research is relevant for understanding the structural-functional relationships in piperidine derivatives, including 4-(2-Methoxy-5-methylphenyl)piperidine, which could inform the design of new pharmacological agents with specific receptor affinities and biological activities (Brine et al., 1997).
Environmental Estrogens and Toxicity
Cummings (1997) discusses methoxychlor as a model for environmental estrogens, exploring its metabolism and estrogenic activity. The study’s focus on the environmental and toxicological aspects of methoxy-substituted compounds sheds light on the potential environmental implications and toxicological profiles of related compounds, such as 4-(2-Methoxy-5-methylphenyl)piperidine (Cummings, 1997).
Neuroimaging and MDMA Users
Cowan (2006) reviews neuroimaging studies on human MDMA users, providing insights into the drug’s effects on the brain. While focusing on MDMA, this review indirectly highlights the importance of understanding the neurological impact of psychoactive piperidine derivatives, potentially including 4-(2-Methoxy-5-methylphenyl)piperidine, especially in terms of neurotoxicity and receptor interactions (Cowan, 2006).
特性
IUPAC Name |
4-(2-methoxy-5-methylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-13(15-2)12(9-10)11-5-7-14-8-6-11/h3-4,9,11,14H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLROJDDXPWALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647991 | |
| Record name | 4-(2-Methoxy-5-methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-5-methylphenyl)piperidine | |
CAS RN |
888965-92-2 | |
| Record name | 4-(2-Methoxy-5-methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




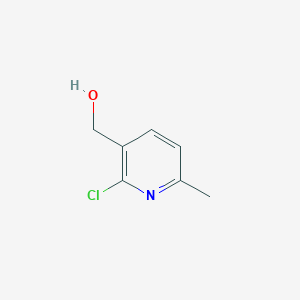
![4-Oxa-7-azaspiro[2.5]octane](/img/structure/B1603978.png)
![7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1603979.png)
![N-(pyrazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B1603980.png)


![2-Methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1603984.png)
